1-(3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by its unique structure, which includes a pyrrolidine ring and a fluoropyrimidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves multiple steps, typically starting with the preparation of the pyrimidine core. One common method involves the use of organolithium reagents for regioselective synthesis. For instance, 2,4-dichloropyrimidine can be reacted with phenyllithium in anhydrous tetrahydrofuran (THF) at low temperatures to form the desired intermediate .
Chemical Reactions Analysis
1-(3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient nature of the pyrimidine ring.
Oxidation and Reduction:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring and the formation of various by-products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Due to its unique structure, the compound may exhibit pharmacological activities, although specific applications in medicine require further research.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The exact mechanism of action of 1-(3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluoropyrimidine moiety may enhance its binding affinity to certain biological targets, potentially influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
6-Phenylpyrimidine: Another pyrimidine derivative with potential biological activities.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: A compound used in the synthesis of more complex pyrimidine derivatives.
1-(3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a pyrrolidine ring and a fluoropyrimidine moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O4/c1-2-12-15(18)16(20-10-19-12)27-11-3-6-23(9-11)14(25)5-8-22-7-4-13(24)21-17(22)26/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNBYLANTHDDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.